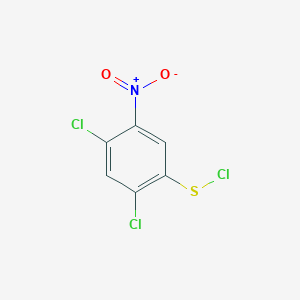![molecular formula C16H26N2O2 B14350681 N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide CAS No. 93972-80-6](/img/no-structure.png)
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide is an organic compound with a complex structure It features an amide group, an aromatic ring, and a substituted amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Amine Intermediate: The starting material, 3-methylbutylamine, undergoes alkylation with ethyl bromide to form ethyl(3-methylbutyl)amine.
Aromatic Substitution: The ethyl(3-methylbutyl)amine is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Aplicaciones Científicas De Investigación
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}propionamide: Similar structure with a propionamide group instead of an acetamide group.
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}butyramide: Contains a butyramide group.
Uniqueness
N-{3-[Ethyl(3-methylbutyl)amino]-4-methoxyphenyl}acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of an aromatic ring, amide group, and substituted amine makes it a versatile compound for various applications.
Propiedades
| 93972-80-6 | |
Fórmula molecular |
C16H26N2O2 |
Peso molecular |
278.39 g/mol |
Nombre IUPAC |
N-[3-[ethyl(3-methylbutyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C16H26N2O2/c1-6-18(10-9-12(2)3)15-11-14(17-13(4)19)7-8-16(15)20-5/h7-8,11-12H,6,9-10H2,1-5H3,(H,17,19) |
Clave InChI |
QSHDWYAZFHICSV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC(C)C)C1=C(C=CC(=C1)NC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-Aminopropyl)amino]-5-nitrobenzene-1-sulfonic acid](/img/structure/B14350628.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
![2-[2-(Dimethylamino)propyl]-5-methylbenzene-1,4-diol;hydrochloride](/img/structure/B14350646.png)
![4-[(2-Methoxyethoxy)methoxy]but-1-ene](/img/structure/B14350652.png)


